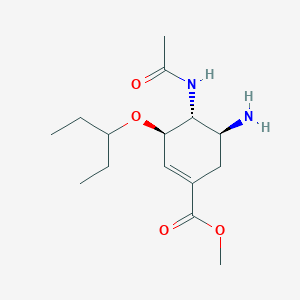

Oseltamivir Acid Methyl Ester

概要

説明

オセルタミビル酸メチルエステルは、抗ウイルス剤オセルタミビル酸の前駆体です。カルボキシルエステラーゼ1という酵素によってオセルタミビル酸に変換されます。オセルタミビル酸はノイラミニダーゼ阻害剤であり、ウイルス性ノイラミニダーゼ酵素の活性を阻害することでインフルエンザウイルスの拡散を防ぎます .

作用機序

オセルタミビル酸メチルエステルは、カルボキシルエステラーゼ1によってオセルタミビル酸に変換されます。次に、オセルタミビル酸はインフルエンザウイルスの表面にあるノイラミニダーゼ酵素を阻害します。この阻害は、ウイルスが感染した宿主細胞から新しいウイルス粒子を放出することを防ぎ、感染の拡散を制限します .

生化学分析

Biochemical Properties

Oseltamivir Acid Methyl Ester interacts with the enzyme carboxylesterase 1 (CES1), which converts it into oseltamivir acid . This conversion is a crucial step in its biochemical reaction.

Cellular Effects

This compound, once converted to oseltamivir acid, exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It has been shown to have a significant impact on virological parameters .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the viral neuraminidase enzyme . This enzyme is crucial for the release of new virus particles from host cells. By inhibiting this enzyme, this compound prevents the virus from spreading to other cells .

Temporal Effects in Laboratory Settings

It is known that the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .

Dosage Effects in Animal Models

In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing

Metabolic Pathways

This compound is involved in the metabolic pathway where it is converted to oseltamivir acid by the enzyme carboxylesterase 1 (CES1) . This is a crucial step in the compound’s metabolic process.

Transport and Distribution

It is known that oseltamivir is readily absorbed from the gastrointestinal tract after oral administration .

Subcellular Localization

Once converted to oseltamivir acid, it inhibits the viral neuraminidase enzyme found on the surface of the virus , suggesting that it interacts with the viral particles within the host cells.

準備方法

合成経路と反応条件

オセルタミビル酸メチルエステルの合成には、いくつかの段階が含まれます。一例として、アルキルシキミ酸エステルを、非プロトン性有機溶媒と有機塩基の存在下でメタンスルホニルクロリドと反応させて対応するトリスメシラートに変換することから始まります。続いて、メシルオキシ置換基をアジドで立体選択的に置換し、続いてアジリジンを形成するための反応を行い、その後、ルイス酸によってアジリジンを開環して目的の生成物を得ます .

工業生産方法

オセルタミビル酸メチルエステルの工業生産には、通常、収率と効率を最適化するために、有機溶媒と触媒が使用されます。例えば、特定の圧力と温度条件下でリンダー触媒を使用すると、精製プロセスを簡素化し、コストを削減できます .

化学反応の分析

反応の種類

オセルタミビル酸メチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応には、酸素の付加または水素の除去が含まれます。

還元: この反応には、水素の付加または酸素の除去が含まれます。

置換: この反応には、1つの原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、メタンスルホニルクロリド、アジド、ルイス酸などがあります。条件には、非プロトン性有機溶媒と特定の触媒を使用し、目的の変換を達成することがよくあります .

生成される主な生成物

これらの反応から生成される主な生成物はオセルタミビル酸であり、これはインフルエンザの治療に使用される活性な抗ウイルス剤です .

科学研究への応用

オセルタミビル酸メチルエステルには、いくつかの科学研究への応用があります。

化学: 重要な抗ウイルス剤であるオセルタミビル酸の合成における前駆体として使用されます。

生物学: インフルエンザウイルスの複製に不可欠なノイラミニダーゼ酵素の阻害における役割について研究されています。

医学: そのメチルエステルから得られたオセルタミビル酸は、インフルエンザ感染の治療と予防に使用されます。

科学的研究の応用

Oseltamivir Acid methyl ester has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of oseltamivir acid, which is an important antiviral agent.

Biology: It is studied for its role in inhibiting the neuraminidase enzyme, which is crucial for the replication of the influenza virus.

Medicine: Oseltamivir acid, derived from its methyl ester, is used to treat and prevent influenza infections.

Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications

類似化合物との比較

類似化合物

ザナミビル: インフルエンザの治療に使用される別のノイラミニダーゼ阻害剤。

ペラミビル: インフルエンザの治療に静脈内投与されるノイラミニダーゼ阻害剤。

ラニナミビル: インフルエンザの治療に使用される長時間作用型のノイラミニダーゼ阻害剤。

独自性

オセルタミビル酸メチルエステルは、経口バイオアベイラビリティと、ノイラミニダーゼ酵素に高い親和性を有する活性型であるオセルタミビル酸への変換においてユニークです。このため、感染初期に投与した場合に、特にインフルエンザの治療に効果的です .

特性

IUPAC Name |

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFJHRGEFIDLDI-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208720-71-2 | |

| Record name | Oseltamivir acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSELTAMIVIR ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

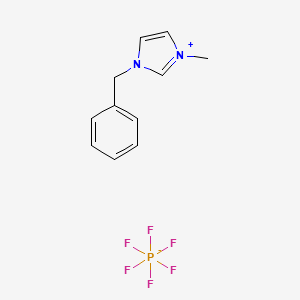

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)